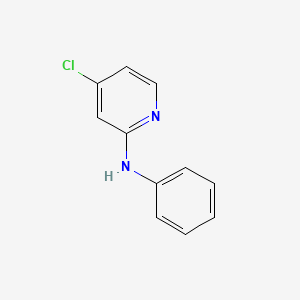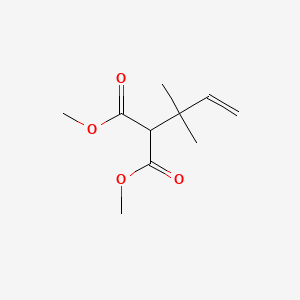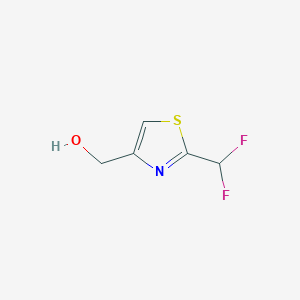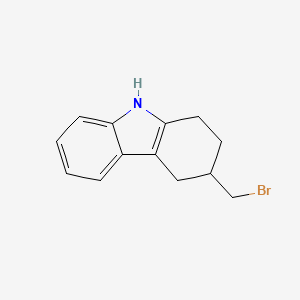
2-Fluoro-5-(furan-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(furan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(furan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with a furan derivative under specific conditions. For example, the reaction can be carried out using a Lewis acid catalyst such as aluminum trichloride in a solvent like dichloroethane . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(furan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-5-(2-furyl)benzoic acid.
Reduction: 2-Fluoro-5-(2-furyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-5-(furan-2-yl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(furan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the furan ring can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may act as an inhibitor of certain enzymes by forming covalent or non-covalent interactions with the active site . The exact mechanism can vary depending on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobenzaldehyde: A simpler analog with only a fluorine substituent on the benzene ring.
5-(2-Furyl)benzaldehyde: A compound with a furan ring but without the fluorine substituent.
2-Fluoro-4-(2-furyl)benzaldehyde: A positional isomer with the fluorine atom at a different position on the benzene ring.
Uniqueness
2-Fluoro-5-(furan-2-yl)benzaldehyde is unique due to the combined presence of both the fluorine atom and the furan ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H7FO2 |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
2-fluoro-5-(furan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-7H |
Clé InChI |
SSUKSMUMHWJJEB-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC(=C(C=C2)F)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)








